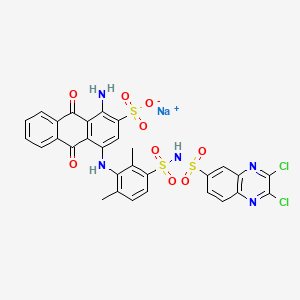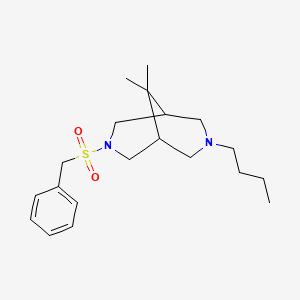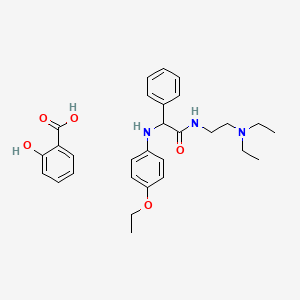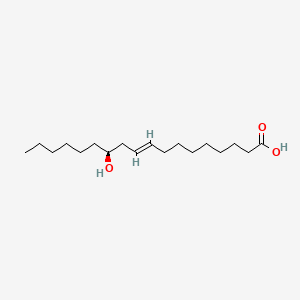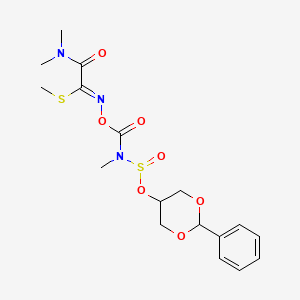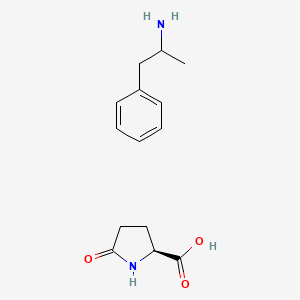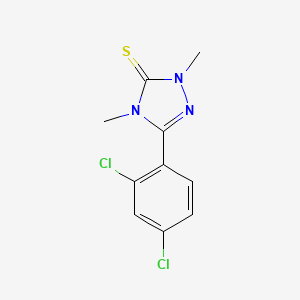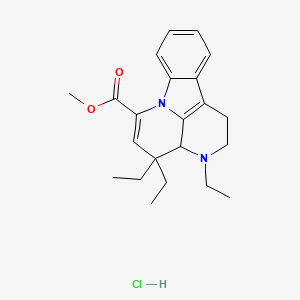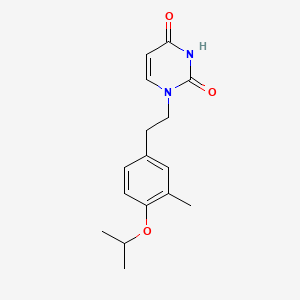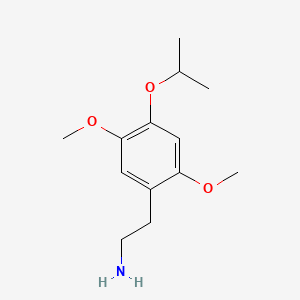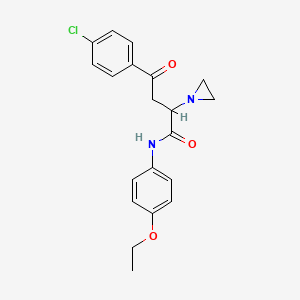
alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(4-ethoxyphenyl)-1-aziridineacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(4-ethoxyphenyl)-1-aziridineacetamide is a complex organic compound characterized by its unique aziridine ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(4-ethoxyphenyl)-1-aziridineacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with a nucleophile.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through a Friedel-Crafts acylation reaction, where an ethoxybenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques to ensure high purity of the final product.
化学反应分析
Types of Reactions
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(4-ethoxyphenyl)-1-aziridineacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Reduced amine derivatives
Substitution: Substituted derivatives with various functional groups
科学研究应用
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(4-ethoxyphenyl)-1-aziridineacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(4-ethoxyphenyl)-1-aziridineacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify target proteins. This modification can alter the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-Chlorophenyl 4-ethoxyphenyl sulfone
- Benzyl 4-chlorophenyl ether
- 3-(4-Chlorophenyl)-2-oxiranylmethanone
Uniqueness
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N-(4-ethoxyphenyl)-1-aziridineacetamide is unique due to its aziridine ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both chlorophenyl and ethoxyphenyl groups further enhances its versatility in various applications.
属性
CAS 编号 |
116356-09-3 |
|---|---|
分子式 |
C20H21ClN2O3 |
分子量 |
372.8 g/mol |
IUPAC 名称 |
2-(aziridin-1-yl)-4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-4-oxobutanamide |
InChI |
InChI=1S/C20H21ClN2O3/c1-2-26-17-9-7-16(8-10-17)22-20(25)18(23-11-12-23)13-19(24)14-3-5-15(21)6-4-14/h3-10,18H,2,11-13H2,1H3,(H,22,25) |
InChI 键 |
DCIVHTFEVOIFLS-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(CC(=O)C2=CC=C(C=C2)Cl)N3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



